molecular formula C17H11ClO4 B5698726 2-chlorobenzyl 2-oxo-2H-chromene-3-carboxylate

2-chlorobenzyl 2-oxo-2H-chromene-3-carboxylate

Cat. No. B5698726
M. Wt: 314.7 g/mol
InChI Key: SJNJCJCLRNFXPV-UHFFFAOYSA-N
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Description

2-chlorobenzyl 2-oxo-2H-chromene-3-carboxylate is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 2-chlorobenzyl 2-oxo-2H-chromene-3-carboxylate is not well understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes, including the production of reactive oxygen species, the expression of pro-inflammatory cytokines, and the activation of signaling pathways involved in cell proliferation and survival.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chlorobenzyl 2-oxo-2H-chromene-3-carboxylate in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-chlorobenzyl 2-oxo-2H-chromene-3-carboxylate, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanism of action, and the evaluation of its potential applications in drug development and material science. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and in clinical trials.

Synthesis Methods

The synthesis of 2-chlorobenzyl 2-oxo-2H-chromene-3-carboxylate has been achieved using different methods, including the reaction of 2-oxo-2H-chromene-3-carboxylic acid with 2-chlorobenzyl chloride in the presence of a suitable base. This method has been modified to improve the yield and purity of the compound.

Scientific Research Applications

2-chlorobenzyl 2-oxo-2H-chromene-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.

properties

IUPAC Name

(2-chlorophenyl)methyl 2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO4/c18-14-7-3-1-6-12(14)10-21-16(19)13-9-11-5-2-4-8-15(11)22-17(13)20/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNJCJCLRNFXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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